N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide
Overview
Description
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a phenoxy group, and a cyclohexylsulfamoyl group, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the phenoxyacetamide core
Nucleophilic Aromatic Substitution: The phenol derivative undergoes nucleophilic substitution with an amine to form the phenoxyacetamide core.
Benzylation: The phenoxyacetamide is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share structural similarities with N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide and exhibit comparable biological activities.
Phenoxyacetamide derivatives: Compounds such as chalcone, indole, and quinoline derivatives have been studied for their therapeutic potential.
Uniqueness
This compound is unique due to the presence of the cyclohexylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s stability, solubility, and interaction with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-21(22-15-17-7-3-1-4-8-17)16-27-19-11-13-20(14-12-19)28(25,26)23-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,23H,2,5-6,9-10,15-16H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFYTJCQTUYLIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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